molecular formula C14H17BrN2OS B5716053 3-bromo-4-methyl-N-(1-piperidinylcarbonothioyl)benzamide

3-bromo-4-methyl-N-(1-piperidinylcarbonothioyl)benzamide

Cat. No. B5716053
M. Wt: 341.27 g/mol
InChI Key: DUNNPXMKCXQTAE-UHFFFAOYSA-N
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Description

3-bromo-4-methyl-N-(1-piperidinylcarbonothioyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. This compound is also known as BPTES and has been studied extensively for its role in inhibiting the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. In

Mechanism of Action

BPTES binds to the active site of glutaminase and inhibits its activity by preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other metabolites that are essential for cancer cell growth and division. BPTES has been shown to be highly selective for glutaminase and does not affect other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects
BPTES has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BPTES also reduces the production of reactive oxygen species, which are known to promote cancer cell growth and survival. In addition, BPTES has been shown to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments. It is a highly selective inhibitor of glutaminase and does not affect other enzymes involved in glutamine metabolism. BPTES is also water-soluble, making it easy to administer to cells in culture. However, BPTES has some limitations. It is not effective against all types of cancer cells, and its effectiveness can vary depending on the genetic makeup of the cancer cells. In addition, BPTES can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research on BPTES. One area of research is to develop more potent and selective inhibitors of glutaminase. Another area of research is to investigate the combination of BPTES with other cancer treatments such as immunotherapy. Finally, there is a need for more research on the mechanism of action of BPTES and its effects on normal cells.
Conclusion
In conclusion, 3-bromo-4-methyl-N-(1-piperidinylcarbonothioyl)benzamide is a chemical compound that has significant potential in cancer research. It selectively inhibits the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. BPTES has been shown to have significant biochemical and physiological effects in cancer cells and has several advantages for lab experiments. There are several future directions for research on BPTES, including the development of more potent and selective inhibitors of glutaminase and investigating the combination of BPTES with other cancer treatments.

Synthesis Methods

The synthesis of BPTES involves the reaction of 3-bromo-4-methylbenzoyl chloride with 1-piperidinecarbothioamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure BPTES. This method has been optimized to produce high yields of BPTES with high purity.

Scientific Research Applications

BPTES has been extensively studied for its potential application in cancer research. It has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used by cancer cells to produce energy and synthesize macromolecules. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to grow and divide.

properties

IUPAC Name

3-bromo-4-methyl-N-(piperidine-1-carbothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2OS/c1-10-5-6-11(9-12(10)15)13(18)16-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNNPXMKCXQTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide

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